N,N,N-Triethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylpropan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of three ethyl groups attached to the nitrogen atom, making it a positively charged ion, paired with a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents
Mechanism of Action
The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.
Comparison with Similar Compounds
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Diethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium chloride
Comparison: N,N,N-Triethylpropan-1-aminium chloride is unique due to the presence of three ethyl groups, which provide it with distinct chemical and physical properties. Compared to N,N,N-Trimethylpropan-1-aminium chloride, the triethyl derivative has a larger molecular size and different solubility characteristics. This can influence its reactivity and interactions with other molecules. Similarly, the presence of different alkyl groups in related compounds can lead to variations in their applications and effectiveness in different fields.
Properties
CAS No. |
88071-67-4 |
---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.73 g/mol |
IUPAC Name |
triethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NJUSGBMPCXZAFE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.